

Application Notes and Protocols for Amlodipine Metabolite Analysis in Human Plasma

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Compound of Interest

Compound Name: Amlodipine metabolite

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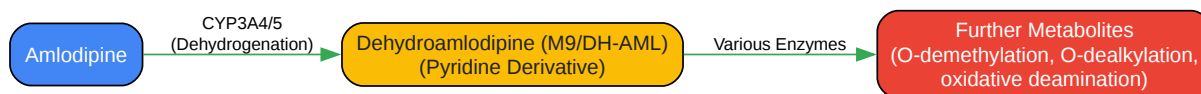
Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes.[1][3][4] The main metabolic pathway involves the dehydrogenation of the dihydropyridine ring to form an inactive pyridine derivative, known as M9 or dehydroamlodipine (DH-AML).[4][5] This primary metabolite can undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination.[4] Understanding the pharmacokinetic profile of amlodipine and its metabolites is crucial for drug development, bioequivalence studies, and clinical monitoring.

This document provides detailed protocols and quantitative data for the analysis of amlodipine and its major metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8]

Metabolic Pathway of Amlodipine

Amlodipine undergoes extensive hepatic metabolism, with less than 10% of the parent drug excreted unchanged in the urine.[9] The primary metabolic transformation is the oxidation of the dihydropyridine ring to a pyridine ring, catalyzed by CYP3A4/5, resulting in the formation of dehydroamlodipine (DH-AML or M9).[3][4] This metabolite is pharmacologically inactive.[5] Subsequent metabolic steps involve further modifications of the side chains.[4][5]



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Caption: Metabolic conversion of Amlodipine.

Experimental Protocols

A validated and robust analytical method is essential for the accurate quantification of amlodipine and its metabolites in a complex biological matrix like human plasma. The following protocols are synthesized from established methodologies.[\[6\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

Sample Preparation: Liquid-Liquid Extraction (LLE)

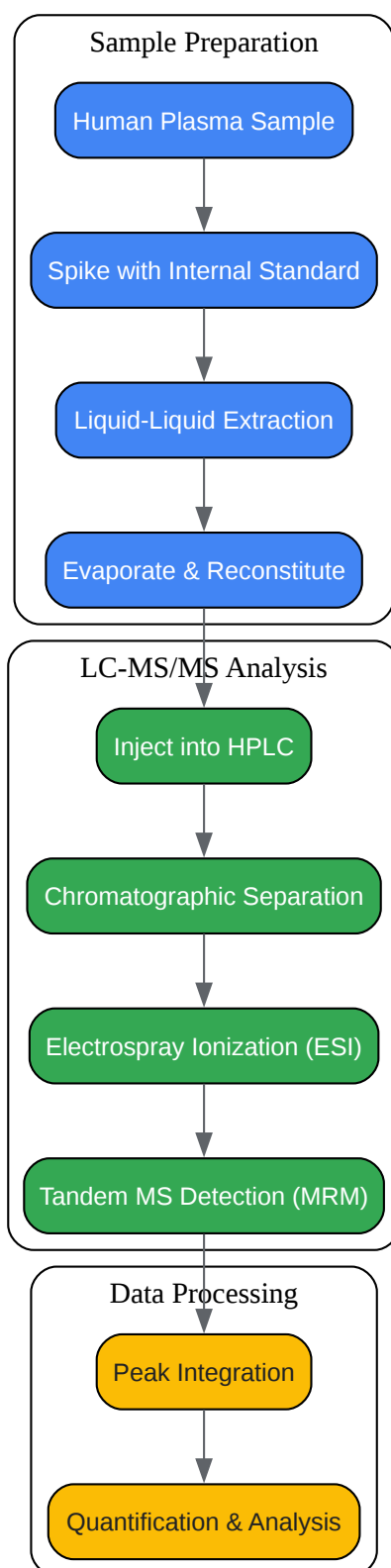
This is a common and effective method for extracting amlodipine from plasma.[\[7\]](#)[\[12\]](#)

- Objective: To isolate the analytes from plasma proteins and other interfering substances.
- Materials:
 - Human plasma samples (stored at -20°C or lower).
 - Internal Standard (IS) working solution (e.g., Gliclazide, Tizanidine, or a deuterated analog of amlodipine).[\[6\]](#)[\[7\]](#)
 - Extraction solvent: Diethyl ether/Dichloromethane (70:30, v/v) or Ethyl Acetate.[\[6\]](#)[\[7\]](#)[\[12\]](#)
 - Reconstitution solvent: Mobile phase or a compatible mixture (e.g., Methanol:Water, 50:50, v/v).[\[12\]](#)
 - Microcentrifuge tubes.
- Procedure:
 - Thaw frozen plasma samples at room temperature.
 - Pipette 200 µL of plasma into a clean microcentrifuge tube.

- Add 25 μ L of the internal standard working solution and vortex briefly.
- Add 1 mL of the extraction solvent.
- Vortex vigorously for 3-5 minutes to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue with 200 μ L of the reconstitution solvent.
- Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Objective: To chromatographically separate and detect the analytes and the internal standard for quantification.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.



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Caption: General workflow for amlodipine analysis.

Chromatographic Conditions

Parameter	Typical Conditions
Column	C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m)[6]
Mobile Phase	Acetonitrile and 10mM Ammonium Formate or Acetate buffer[7][13]
Gradient/Isocratic	Isocratic or Gradient elution can be used.[7][13]
Flow Rate	0.8 - 1.0 mL/min[7][14]
Column Temperature	30 - 40°C
Injection Volume	5 - 20 μ L

Mass Spectrometric Conditions

Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive[6][7]
Scan Type	Multiple Reaction Monitoring (MRM)[7]
Curtain Gas	Nitrogen
Collision Gas	Nitrogen or Argon
Ion Spray Voltage	~5500 V
Temperature	~500°C

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of amlodipine and its major metabolite, dehydroamlodipine (DH-AML).

Table 1: Mass Spectrometry MRM Transitions

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (Q1) is the protonated molecule $[M+H]^+$, and the product ion (Q3) is a specific fragment

generated by collision-induced dissociation.

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Reference
Amlodipine	409.2 / 409.4	238.1 / 294.1	[7][13]
Dehydroamlodipine (DH-AML)	407.1	236.1 / 264.1	[11]
Tizanidine (IS)	254.2	44.1	[7]
Gliclazide (IS)	324.2	127.3	[13]

Table 2: Method Validation Parameters

This table presents typical performance characteristics of a validated LC-MS/MS method for amlodipine analysis in human plasma.

Parameter	Amlodipine	Dehydroamlodipine (DH-AML)	Reference
Linearity Range (ng/mL)	0.05 - 12.0 or 0.5 - 64	1.0 - 64	[6][11]
Correlation Coefficient (r ²)	> 0.99	> 0.99	[6][11]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.05 - 0.5	1.0	[6][11]
Intra-day Precision (%CV)	< 8.6%	< 10.8%	[6][11]
Inter-day Precision (%CV)	< 8.6%	< 10.8%	[6][11]
Accuracy (%)	98.9% - 106.9%	95.4% - 111.2%	[6][11]
Extraction Recovery (%)	> 85%	94.8% - 109.0%	[6][11]

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and accuracy for the reliable quantification of amlodipine and its primary metabolite, dehydroamlodipine, in human plasma. The detailed protocols for sample preparation and instrument conditions serve as a robust foundation for researchers in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Adherence to these validated procedures is critical for generating high-quality data in drug development and clinical research settings.

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